molecular formula C16H17BrN2 B8780153 3-(4-Bromophenyl)-N,N-dimethyl-3-(3-pyridinyl)-2-propen-1-amine

3-(4-Bromophenyl)-N,N-dimethyl-3-(3-pyridinyl)-2-propen-1-amine

Cat. No. B8780153
M. Wt: 317.22 g/mol
InChI Key: OYPPVKRFBIWMSX-UHFFFAOYSA-N
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Patent
US04216328

Procedure details

The brown solution of the chloride from step 3 (from 0.1 moles ketone) in ca 160 ml of solvent was stirred at ca 0° C. and 26 g dimethylamine were added in one portion. This solution was stirred at 0°-5° C. for 2 hours. The solvent was then evaporated. A crude brown oil of the desired end product was obtained.
Name
chloride
Quantity
0.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[CH:9][CH2:10]Cl)=[CH:4][CH:3]=1.[CH3:18][NH:19][CH3:20]>>[CH3:18][N:19]([CH2:10][CH:9]=[C:8]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[CH3:20]

Inputs

Step One
Name
chloride
Quantity
0.1 mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=CCCl)C=1C=NC=CC1
Name
solvent
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
CNC

Conditions

Stirring
Type
CUSTOM
Details
This solution was stirred at 0°-5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
A crude brown oil of the desired end product was obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C)CC=C(C=1C=NC=CC1)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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